2-(3-氯苯氧基)苯甲醛

描述

Synthesis Analysis

The synthesis of chlorinated benzaldehyde derivatives can be complex and may involve multiple steps. For instance, the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent is described, which could be analogous to methods that might be used for synthesizing 2-(3-Chlorophenoxy)benzaldehyde . Additionally, microwave-assisted preparation methods have been shown to be effective for synthesizing related compounds, such as 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde, which suggests that similar techniques could potentially be applied to the synthesis of 2-(3-Chlorophenoxy)benzaldehyde .

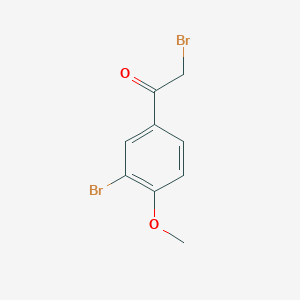

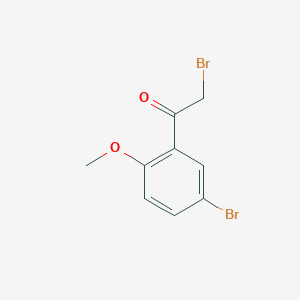

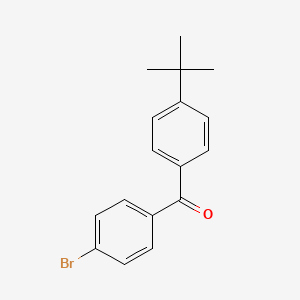

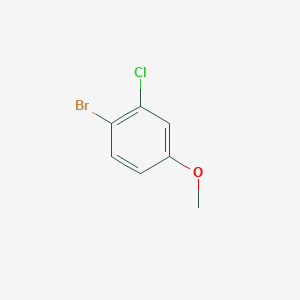

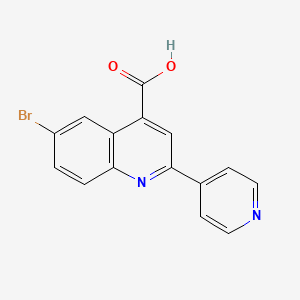

Molecular Structure Analysis

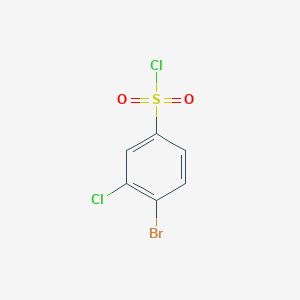

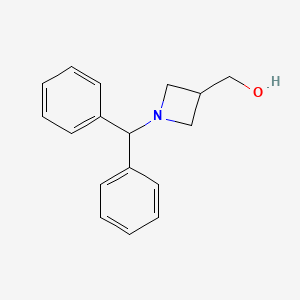

The molecular structure of chlorinated benzaldehyde derivatives is characterized by the presence of a benzaldehyde moiety and a chlorinated aromatic ring. In some cases, the molecules are not planar, and intramolecular hydrogen bonding can be present, as seen in the structure of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine . X-ray analysis is often used to determine the precise structure of these compounds .

Chemical Reactions Analysis

Chlorinated benzaldehyde derivatives can participate in various chemical reactions. For example, they can be used as fluorogenic reagents for the detection of primary amines, as demonstrated by the use of 3-benzoyl-2-quinolinecarboxaldehyde . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy are commonly used to study these properties . The presence of chlorine atoms can affect the electron distribution within the molecule, which in turn can influence properties like solubility, boiling point, and reactivity. Additionally, some of these compounds exhibit nonlinear optical properties, which could be of interest for materials science applications .

Environmental Considerations

While not directly related to 2-(3-Chlorophenoxy)benzaldehyde, the photocatalytic degradation of chlorinated phenols, such as 2-chlorophenol, has been studied, indicating that chlorinated aromatic compounds can be broken down under certain conditions, leading to the formation of less harmful intermediates . This suggests that environmental persistence and degradation pathways could be relevant for 2-(3-Chlorophenoxy)benzaldehyde as well.

科学研究应用

酶催化和反应工程

- 苯甲醛裂解酶,一种高对映选择性酶,已被用于合成苯并二酮衍生物,包括类似于2-(3-氯苯氧基)苯甲醛的化合物。这个过程涉及水-有机两相系统,并在制备对映纯化合物方面具有应用 (Kühl et al., 2007)。

催化和氧化反应

- 硫酸化钛-SBA-15催化剂已被用于将苄醇氧化为苯甲醛,突显了在转化类似化合物方面的催化应用潜力 (Sharma, Soni, & Dalai, 2012)。

金属有机框架在催化中的应用

- 像Cu3(BTC)2这样的金属有机框架已被用于化学吸附苯甲醛,激活它进行进一步反应。这表明这类框架在催化涉及类似化合物如2-(3-氯苯氧基)苯甲醛的反应中的潜力 (Schlichte, Kratzke, & Kaskel, 2004)。

碳氢化合物的羰基化反应

- 包括苯甲醛在内的碳氢化合物已被某些铑配合物催化羰基化。这项研究可能为在类似条件下转化2-(3-氯苯氧基)苯甲醛提供见解 (Sakakura, Sodeyama, Sasaki, Wada, & Tanaka, 1990)。

与稳定叶立德的反应

- 苯甲醛已与稳定叶立德反应产生特定化合物,展示了一种可应用于类似化合物如2-(3-氯苯氧基)苯甲醛的方法 (Fernández, Durante-Lanes, & López-Herrera, 1990)。

HPLC-荧光测定

- 2-氯-6,7-二甲氧基-3-喹啉甲醛已被用作HPLC中的荧光标记试剂,为相关化合物如2-(3-氯苯氧基)苯甲醛的潜在分析应用提供了线索 (Gatti, Roveri, Bonazzi, & Cavrini, 1997)。

合成药物前体

- 使用碱性碳作为催化剂从苯甲醛合成二氢吡啶衍生物的方法突显了一种可能适用于2-(3-氯苯氧基)苯甲醛的方法。这些衍生物在制药中有应用 (Perozo-Rondón et al., 2006)。

Darzens 缩合反应

- 在Darzens缩合条件下对苯甲醛的反应已被探讨,为2-(3-氯苯氧基)苯甲醛的潜在反应提供了见解 (Mamedov, Polushina, Mertsalova, & Nuretdinov, 1992)。

微波辅助反应

- 涉及苯甲醛的微波辅助反应已被证明是高效的,表明这是一种合成2-(3-氯苯氧基)苯甲醛衍生物的潜在方法 (Bandgar, Uppalla, & Kurule, 1999)。

研磨诱导反应

- 描述了苯甲醛衍生物的研磨诱导反应,提出了一种合成类似于2-(3-氯苯氧基)苯甲醛化合物的新方法 (Masesane, Muriithi, & Tabane, 2014)。

安全和危害

未来方向

属性

IUPAC Name |

2-(3-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPWDAWNQGZIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376952 | |

| Record name | 2-(3-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenoxy)benzaldehyde | |

CAS RN |

181297-72-3 | |

| Record name | 2-(3-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。